molecular formula C27H32N4O2 B2710509 2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1251707-59-1

2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide

Katalognummer: B2710509
CAS-Nummer: 1251707-59-1
Molekulargewicht: 444.579
InChI-Schlüssel: DWMLBDLWZBQJTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Pyrido[4,3-d]Pyrimidine Research

The pyrido[4,3-d]pyrimidine scaffold emerged as a focus of synthetic organic chemistry in the mid-20th century, with early work centered on its structural resemblance to purine bases and pteridine systems. Initial syntheses aimed to replicate biologically active heterocycles, such as folate analogs, but the scaffold’s versatility soon expanded its applications. By the 1980s, researchers recognized its potential in medicinal chemistry due to its ability to mimic adenosine triphosphate (ATP) in kinase binding pockets. A pivotal advancement occurred in 2012, when optimized synthetic routes for 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine derivatives enabled systematic exploration of substitution patterns, laying the groundwork for modern structure-activity relationship (SAR) studies. The discovery of pyrido[4,3-d]pyrimidine-based kinase inhibitors, such as MPS1-targeting compounds, further solidified its role in drug discovery.

Structural Classification and Nomenclature

Pyrido[4,3-d]pyrimidines consist of a pyridine ring fused to a pyrimidine ring at the 4- and 3-positions, respectively (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) numbering assigns position 1 to the pyridine nitrogen, with fusion occurring between pyridine-C4 and pyrimidine-C5. The target compound, 2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide , features:

  • A fully saturated bicyclic core (3H,4H,5H,6H,7H,8H)
  • Substituents at C2 (ethyl), C6 (benzyl), and C4 (oxo group)
  • An acetamide side chain at C3 with N-ethyl and N-(3-methylphenyl) groups

This nomenclature reflects the systematic prioritization of the pyrimidine ring’s heteroatoms and the acetamide’s branching.

Significance in Heterocyclic Chemistry

The scaffold’s significance arises from three key attributes:

  • Electronic Modularity : The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitutions, while the pyridine nitrogen enables hydrogen bonding.
  • Conformational Rigidity : The fused bicyclic system restricts rotational freedom, enhancing target binding specificity. For example, dihedral angles in related compounds range from −20° to 98°, influencing protein kinase interactions.
  • Bioisosteric Potential : Its similarity to purines allows substitution in ATP-competitive enzyme inhibitors. The 4-oxo group in the target compound mimics carbonyl groups in natural substrates, as seen in thymidylate synthase inhibitors.

Position of Target Compound in Contemporary Medicinal Chemistry

The target compound occupies a niche in kinase inhibitor development, combining three strategic modifications:

  • 6-Benzyl Group : Enhances hydrophobic interactions with kinase back pockets, analogous to the 8-methoxy substitution in CAL51 cell line inhibitors (GI~50~ = 0.068 μM).
  • 2-Ethyl Substituent : Reduces polarity compared to bulkier groups, improving membrane permeability. Similar alkyl chains in pyrido[3,4-d]pyrimidines yield Cl~mouse~ values of 28 mL/min/kg.
  • N-Ethyl-N-(3-Methylphenyl)Acetamide : Mimics the carbamate group in pyrrolo[3,2-c]pyridine inhibitors while avoiding metabolic instability from ester linkages.
Feature Role in Target Compound Precedent in Literature
6-Benzyl Hydrophobic pocket engagement SW620 cell line inhibition
2-Ethyl Metabolic stability enhancement Rat PPB = 99.97%
3-Acetamide Hydrogen bond donor/acceptor MPS1 IC~50~ = 0.8 nM

Eigenschaften

IUPAC Name

2-(6-benzyl-2-ethyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-4-25-28-24-14-15-29(17-21-11-7-6-8-12-21)18-23(24)27(33)31(25)19-26(32)30(5-2)22-13-9-10-20(3)16-22/h6-13,16H,4-5,14-15,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMLBDLWZBQJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)N(CC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the benzyl, ethyl, and acetamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing the pyrido[4,3-d]pyrimidine moiety exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains. For instance, certain analogs have demonstrated activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .

Anticancer Effects

The anticancer properties of this compound are noteworthy. Research has indicated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. The proposed mechanism of action involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancer cells .

Recent docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . This suggests that our compound may also exhibit similar anticancer effects.

Antitubercular Activity

A relevant study evaluated various substituted pyrido[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for compounds structurally similar to our target compound. This highlights its potential as a candidate for further development in treating tuberculosis .

Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications .

Wirkmechanismus

The mechanism of action of 2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Analysis :

  • The 6-benzyl group increases lipophilicity, which may enhance membrane permeability relative to Compound 24’s phenylamino group .
2.2. Acetamide Side Chain Modifications
Compound Name Acetamide Substituents Structural Features
Target Compound N-Ethyl, N-(3-methylphenyl) Bulky aromatic and alkyl groups.
Compound 3c N-Cyclohexyl Non-aromatic, cyclic substituent.
Compound 6y N-(2-(tert-butyl)phenyl), N-(phenyl(pyridin-2-yl)methyl) Complex branched substituents with heteroaromaticity.

Analysis :

  • The N-ethyl-N-(3-methylphenyl) group in the target compound balances steric bulk and aromaticity, likely favoring interactions with hydrophobic receptor pockets.
  • Compound 6y’s pyridinylmethyl group introduces hydrogen-bonding capability, which the target compound’s 3-methylphenyl group lacks .
2.3. Physicochemical and Spectral Properties
Property Target Compound Compound 24 Compound 5.12
IR (C=O) ~1700–1680 cm⁻¹ (pyrimidinone) 1730 cm⁻¹ (acetyl), 1690 cm⁻¹ (pyrimidinone) 1730 cm⁻¹ (acetamide)
¹H-NMR (Aliphatic) δ 1.2–1.4 (ethyl), δ 2.3 (CH3) δ 2.10 (COCH3), δ 2.50 (NCH3) δ 2.18 (CH3)
Molecular Weight ~490 g/mol 369.44 g/mol ~330 g/mol

Key Observations :

  • The target compound’s higher molecular weight (490 g/mol) suggests increased complexity but may impact solubility.
  • Distinct ethyl and benzyl proton environments in NMR differentiate it from simpler analogs .

Comparison :

  • The target compound’s synthesis likely requires harsher conditions (e.g., Cs₂CO₃/DMF ) due to its bicyclic core, whereas simpler analogs are more straightforward .

Biologische Aktivität

The compound 2-{6-benzyl-2-ethyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-ethyl-N-(3-methylphenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class of compounds. This class has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₉H₂₃N₃O₂
  • Molecular Weight : 325.41 g/mol
  • CAS Number : 1243064-28-9

Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit biological activity primarily through the inhibition of specific enzymes and proteins involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar derivatives have shown high affinity for DHFR, which is crucial for nucleotide synthesis and cell proliferation. This inhibition leads to reduced tetrahydrofolate levels necessary for DNA synthesis and repair .
  • Kinase Activity Modulation : Some derivatives have been reported to inhibit tyrosine kinases that are often overexpressed in cancer cells. This inhibition can disrupt signaling pathways that promote tumor growth and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeCompound ReferenceIC₅₀ (µM)Remarks
DHFR InhibitionPyrido[4,3-d]pyrimidines0.41Significant inhibition compared to controls
Tyrosine Kinase InhibitionVarious analogsVariesEffective against several cancer cell lines
Anti-inflammatoryRelated compoundsVariesPotential in reducing inflammatory markers

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of several pyrido[4,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with an ethyl group at position 8 exhibited enhanced potency against breast and lung cancer cells compared to their methylated counterparts. The compound showed promising results in preliminary assays.
  • Inflammation Model : In a model of induced inflammation, analogs of this compound demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic: What are the critical steps in synthesizing this pyrido-pyrimidinone acetamide derivative, and how can researchers validate intermediate purity?

Methodological Answer:
Synthesis typically involves a multi-step process:

Core scaffold construction : Build the pyrido[4,3-d]pyrimidin-4-one core via cyclocondensation of ethyl 3-aminopyridine-4-carboxylate with benzylamine derivatives under reflux (e.g., acetic acid, 12 hours) .

Functionalization : Introduce the ethyl and benzyl substituents via nucleophilic substitution or palladium-catalyzed coupling.

Acetamide coupling : React the core with N-ethyl-N-(3-methylphenyl)acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt in DMF).
Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and LC-MS for molecular ion confirmation (e.g., m/z ~500–600 range) .

Basic: Which spectroscopic techniques are essential for structural elucidation, and what spectral markers distinguish this compound?

Methodological Answer:

  • 1H NMR :
    • Pyrido-pyrimidinone protons: δ 1.2–1.4 ppm (ethyl triplet), δ 4.5–5.0 ppm (benzyl CH2).
    • Acetamide region: δ 2.1–2.3 ppm (N-ethyl CH3), δ 7.2–7.4 ppm (3-methylphenyl aromatic protons) .
  • LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of benzyl group at ~91 Da).
  • IR : Amide C=O stretch at ~1650–1680 cm⁻¹ .

Advanced: How can computational methods optimize reaction pathways for improved yield and reduced byproducts?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclocondensation steps .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on intermediate stability (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing pyrido-pyrimidinone synthesis data to predict optimal stoichiometry (e.g., benzylamine:pyridine ratio) .

Advanced: How should researchers address contradictions in bioactivity data across in vitro and in vivo models?

Methodological Answer:

Dose-Response Validation : Replicate assays using standardized protocols (e.g., ATP-based cell viability assays with IC50 triplicates) .

Metabolic Stability Testing : Compare hepatic microsome clearance rates (e.g., human vs. murine) to explain in vivo efficacy drops .

Target Engagement Studies : Use SPR (surface plasmon resonance) to confirm binding affinity (KD) discrepancies between recombinant enzymes and cellular lysates .

Basic: What safety protocols are critical during synthesis and handling of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (acetamide derivatives) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dichloromethane).
  • Waste Disposal : Neutralize acidic byproducts (e.g., from cyclocondensation) with sodium bicarbonate before disposal .

Advanced: What strategies resolve low yield (<20%) in the final acetamide coupling step?

Methodological Answer:

  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP or Mukaiyama’s reagent) .
  • Temperature Control : Perform coupling at 0–5°C to suppress racemization .
  • Microwave Assistance : Use microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Library Synthesis :

  • Vary substituents: Replace benzyl with pyridylmethyl or adjust the N-ethyl group to isopropyl .

Biological Assays :

  • Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .

QSAR Modeling :

  • Use MOE or Schrödinger to correlate logP/clogP with cellular permeability .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to separate regioisomers; monitor UV spectra at 254 nm .
  • 2D NMR : NOESY or HSQC to confirm spatial proximity of benzyl and ethyl groups .
  • Single-Crystal XRD : Resolve ambiguity in substituent positioning .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.